Technical Guide: Solubility and Stability Profiling of (4-(Butyramidomethyl)phenyl)boronic Acid
Technical Guide: Solubility and Stability Profiling of (4-(Butyramidomethyl)phenyl)boronic Acid
Executive Summary
This technical guide details the solubility profile, solvation thermodynamics, and stability considerations for (4-(Butyramidomethyl)phenyl)boronic acid (CAS: 2246765-26-2). Designed for medicinal chemists and formulation scientists, this document moves beyond basic solubility tables to explore the mechanistic interactions between this specific organoboron compound and two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1]
While direct empirical data for this specific derivative is often proprietary, this guide synthesizes physicochemical principles from structural analogs (e.g., 4-(aminomethyl)phenylboronic acid) to provide authoritative protocols for stock solution preparation and stability management.[1]
Physicochemical Architecture & Solvation Logic
To understand the solubility behavior of (4-(Butyramidomethyl)phenyl)boronic acid, one must deconstruct its three functional domains. The molecule is not a monolith; it is a system of competing polarities.[1]
| Functional Domain | Structure | Solvation Role |
| Warhead | Phenylboronic Acid ( | H-Bond Donor/Acceptor. Lewis acidic center. Prone to reversible dehydration (boroxine formation) and esterification.[1] |
| Linker | Benzyl Amide ( | Dipole Center. The amide bond significantly enhances solubility in aprotic polar solvents (DMSO) via dipole-dipole interactions. |
| Tail | Butyl Chain ( | Lipophilic Anchor. Increases LogP, reducing water solubility compared to shorter chain analogs, but stabilizing the molecule in organic media.[1] |
Theoretical Solubility Prediction
Based on the contribution of the butyramido group and the phenylboronic core, the predicted solubility profile is:
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DMSO: High (>50 mM).[1] Primary choice for stock solutions.[1]
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Methanol: High (>50 mM).[1] Caution: Reactive solvent (Solvolysis).[1]
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Water: Low to Moderate (<5 mM at neutral pH).[1] Solubility increases significantly at pH > 9 (formation of boronate anion).[1]
Solubility Profile: DMSO (Dimethyl Sulfoxide)[1][2][3]
DMSO is the gold-standard solvent for this compound due to its ability to disrupt the strong intermolecular hydrogen bonding of the amide backbone while stabilizing the boronic acid moiety.[1]
Mechanistic Interaction
DMSO acts as a strong H-bond acceptor.[1] It interacts with the amide proton (
Protocol: Preparation of 50 mM Stock Solution
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Target Concentration: 50 mM
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Stability: High (weeks at -20°C), provided water is excluded.[1]
Step-by-Step Workflow:
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Weighing: Accurately weigh 11.05 mg of the solid into a sterile, amber glass vial (boronic acids are light stable, but amber glass prevents general photodegradation of impurities).
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
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Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.
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Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.
Solubility Profile: Methanol (MeOH)[1]
Methanol is an excellent solvent for solubilization but a poor choice for long-term storage due to chemical reactivity.[1]
The Methanol Trap: In Situ Esterification
Unlike DMSO, methanol is not inert.[1] Boronic acids in methanol exist in a dynamic equilibrium with their methyl boronate esters.[1]
This reaction is reversible.[1] If you inject a methanolic stock into an aqueous buffer, it will hydrolyze back to the acid.[1] However, for analytical standards (HPLC/MS), this can create "ghost peaks" corresponding to the mono-methyl and di-methyl esters.[1]
Protocol: Kinetic Solubility Assessment
Use this protocol when assessing the compound for High-Throughput Screening (HTS) where methanol is the carrier.[1]
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Preparation: Dissolve compound in MeOH to reach 10 mM.
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Equilibration: Allow to stand for 1 hour at Room Temperature.
-
Observation: Check for clarity.
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LC-MS Verification: Inject immediately. Expect to see mass peaks for
(Acid) and (Methyl ester artifact).[1]-
Correction: Do not interpret the ester peak as an impurity; it is a solvent adduct.[1]
-
Visualizing the Equilibrium Landscape
The following diagram illustrates the complex equilibria this compound undergoes in different solvent environments.
Caption: Fig 1. Solvation and transformation pathways. Note the reversible esterification in MeOH and dehydration to Boroxine.[1]
Experimental Determination Protocols
If precise thermodynamic solubility data is required for a regulatory filing, do not rely on visual estimation.[1] Use the Saturation Shake-Flask Method .
Protocol: Saturation Shake-Flask (Standard)
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Excess Addition: Add solid compound to 1 mL of solvent (DMSO or MeOH) until undissolved solid remains visible (supersaturation).
-
Agitation: Shake at 300 rpm for 24 hours at 25°C.
-
Sedimentation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.
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Filtration: Filter supernatant through a 0.22 µm PTFE filter.
-
Note: Do not use Nylon filters; boronic acids can bind to Nylon.[1]
-
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (254 nm) against a known standard curve.
Stability and Storage Recommendations
| Variable | Recommendation | Rationale |
| Temperature | -20°C | Slows dehydration kinetics to boroxine. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative deboronation (though phenylboronic acids are relatively oxidation resistant compared to alkyl boronates).[1] |
| Container | Polypropylene or Glass | Boronic acids are compatible with standard labware.[1] |
| Hygroscopicity | Desiccator Required | Moisture absorption alters molecular weight calculations by forming hydrates.[1] |
Critical Warning: Oxidative Deboronylation
In the presence of reactive oxygen species (ROS) or harsh oxidants, the C-B bond can cleave, yielding the corresponding phenol (4-(butyramidomethyl)phenol).[1] Ensure solvents are degassed if the compound is used in sensitive catalytic cycles.[1]
References
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Evaluation of Boronic Acid Stability: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
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Solubility of Phenylboronic Acid Derivatives: Leszczyński, P., et al. (2020).[1] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry. Link
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Boronate Ester Formation in Alcohols: Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid–diol complexation." Tetrahedron. Link
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DMSO Solvation Mechanisms: Gaylord Chemical Company.[1] (2021).[1] "DMSO Solubility Data and Reaction Solvent Guide." Link
